Cas no 1223-07-0 (4-Nitrophenyl a-L-Arabinopyranoside)
1223-07-0 structure
4-Nitrophenyl a-L-Arabinopyranoside Properties
Names and Identifiers
-
- 4-Nitrophenyl alpha-L-arabinopyranoside
- 4-Nitrophenyl α-L-arabinopyranoside
- (2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- 4-Nitrophenyl-alpha-L-arabinopyranoside
- p-Nitrophenyl alpha-L-arabinopyranoside
- Q27162342
- P-NITROPHENYL
- alpha-L-Arabinopyranoside, 4-nitrophenyl (9CI)
- MFCD00151486
- Arabinopyranoside, p-nitrophenyl (7CI)
- 4-Nitrophenyl I+/--L-arabinopyranoside
- SCHEMBL2290896
- 4-NITROPHENYL A-L-ARABINOPYRANOSIDE
- A-L-ARABINOPYRANOSIDE
- a-L-Arabinopyranoside,4-nitrophenyl
- AKOS015907849
- 4-Nitrophenyl alpha -L-arabinopyranoside
- CHEBI:90133
- Arabinopyranoside, p-nitrophenyl, alpha-L- (8CI)
- (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- 4-nitrophenyl alpha-L-arabinoside
- alpha-L-arabinopyranoside, 4-nitrophenyl
- A51029
- CS-0142157
- HY-134429
- A-L-arabinopyranoside
- 1223-07-0
- 4-Nitrophenyl
- (2S,3R,4S,5S)-2-(4-nitrophenoxy)-tetrahydro-2H-pyran-3,4,5-triol
- p-4-nitrophenyl alpha-L-arabinoside
- AKOS015855505
- W-200005
- DTXSID50349315
- MLJYKRYCCUGBBV-MMWGEVLESA-N
- (2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol
- +Expand
-
- N166589
- MLJYKRYCCUGBBV-MMWGEVLESA-N
- InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1
- C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)[N+](=O)[O-]
Computed Properties
- 271.06900
- 3
- 5
- 3
- 271.069202
- 19
- 313
- 0
- 4
- 0
- 0
- 0
- 1
- -0.3
- 125
Experimental Properties
- -0.06420
- 124.97000
- 1.654
- 523.2°Cat760mmHg
- 205°C
- 270.2°C
- 1.597
4-Nitrophenyl a-L-Arabinopyranoside Price
4-Nitrophenyl a-L-Arabinopyranoside Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1223-07-0)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:1223-07-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
4-Nitrophenyl a-L-Arabinopyranoside Related Literature
-
1. Role of the substituent at C-5 of the pyranose ring in catalysis by E. coli(lacZ)β-galactosidasePeter Marshall,Christopher G. Reed,Michael L. Sinnott,Ian J. L. Souchard J. Chem. Soc. Perkin Trans. 2 1977 1198
1223-07-0 (4-Nitrophenyl a-L-Arabinopyranoside) Related Products
- 2816-24-2(2-Nitrophenyl-beta-D-glucopyranoside)
- 18918-31-5(a-L-Mannopyranoside, 4-nitrophenyl6-deoxy-)
- 369-07-3(2-Nitrophenyl beta-D-Galactopyranoside)
- 3150-24-1(4-Nitrophenyl-beta-D-galactopyranoside)
- 3767-28-0(4-nitrophenyl α-D-glucopyranoside)
- 157956-98-4(b-D-Xylopyranoside, 2-nitrophenyl4-O-b-D-xylopyranosyl-)
- 102717-16-8(b-D-Mannopyranoside, 4-nitrophenyl4,6-O-cyclohexylidene-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1223-07-0)4-Nitrophenyl a-L-Arabinopyranoside
99%
1g
371.0